6-Fluoro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Overview
Description
6-Fluoro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science. The presence of a fluorine atom and a methyl group in the structure of this compound imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-fluorophenol with methyl acrylate in the presence of a base, followed by cyclization to form the benzoxazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-Fluoro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Methyl 3,4-dihydro-6-methyl-3-oxo-2H-benzo[b][1,4]oxazine-8-carboxylate
- Methyl 3,4-dihydro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate
Uniqueness
6-Fluoro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the specific positioning of the fluorine and methyl groups, which impart distinct chemical and physical properties. These modifications can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10FNO |
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Molecular Weight |
167.18 g/mol |
IUPAC Name |
6-fluoro-8-methyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C9H10FNO/c1-6-4-7(10)5-8-9(6)12-3-2-11-8/h4-5,11H,2-3H2,1H3 |
InChI Key |
DCSBLDMWRRIJMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OCCN2)F |
Origin of Product |
United States |
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